molecular formula C12H10N2O3 B12868731 5-Methyl-2-(4-nitrostyryl)oxazole

5-Methyl-2-(4-nitrostyryl)oxazole

Cat. No.: B12868731
M. Wt: 230.22 g/mol
InChI Key: RDOXWBUYSARMFQ-QPJJXVBHSA-N
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Description

5-Methyl-2-(4-nitrostyryl)oxazole: is a chemical compound with the following structural formula:

C11H8N2O3\text{C}_{11}\text{H}_8\text{N}_2\text{O}_3 C11​H8​N2​O3​

It consists of a five-membered oxazole ring with a methyl group at position 5 and a nitrostyryl group attached to position 2. The nitrostyryl moiety imparts conjugation and electronic properties to the compound.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-acetyl-5-methylfuran with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of 5-Methyl-2-(4-nitrostyryl)oxazole.

Reaction Conditions: The reaction typically occurs in a solvent such as ethanol or acetonitrile, with sodium hydroxide as the base catalyst. Heating the reaction mixture facilitates the condensation process.

Industrial Production Methods: While not widely used industrially, this compound can be synthesized on a laboratory scale for research purposes.

Chemical Reactions Analysis

Reactivity: 5-Methyl-2-(4-nitrostyryl)oxazole is susceptible to various chemical transformations:

    Oxidation: The nitro group can be reduced to an amino group.

    Substitution: The methyl group at position 5 can undergo substitution reactions.

    Conjugate Addition: The styryl moiety allows for Michael addition reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH₄) or hydrogenation catalysts (e.g., Pd/C).

    Substitution: Halogens (e.g., Br₂, Cl₂) or alkylating agents.

    Michael Addition: Nucleophiles (e.g., amines, thiols).

Major Products: The major products depend on the specific reaction conditions. Reduction leads to the corresponding amino derivative, while substitution results in various substituted oxazoles.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: Due to its styryl group, this compound can serve as a fluorescent probe for biological imaging.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

Biology and Medicine: Industry:

    Materials Science: Its conjugated system makes it useful for organic electronics and optoelectronic devices.

Mechanism of Action

The exact mechanism of action for 5-Methyl-2-(4-nitrostyryl)oxazole remains an active area of research. It likely interacts with cellular components, affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern, related compounds include other styryl oxazoles and nitro-substituted aromatic systems.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole

InChI

InChI=1S/C12H10N2O3/c1-9-8-13-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+

InChI Key

RDOXWBUYSARMFQ-QPJJXVBHSA-N

Isomeric SMILES

CC1=CN=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CN=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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